molecular formula C8H17NO3S B13634065 n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide

n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide

Cat. No.: B13634065
M. Wt: 207.29 g/mol
InChI Key: GCOLCYGSJUBEME-UHFFFAOYSA-N
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Description

n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide: is an organic compound that features a tetrahydropyran ring attached to a propane-1-sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide typically involves the reaction of tetrahydropyran derivatives with sulfonamide precursors. One common method involves the use of tetrahydropyran-4-ylamine, which is reacted with propane-1-sulfonyl chloride under basic conditions to yield the desired sulfonamide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

  • n-(Tetrahydro-2h-pyran-4-yl)propane-2-sulfonamide
  • n-(Tetrahydro-2h-pyran-4-yl)ethanone
  • n-(Tetrahydro-2h-pyran-4-yl)pyrazole

Uniqueness: n-(Tetrahydro-2h-pyran-4-yl)propane-1-sulfonamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

N-(oxan-4-yl)propane-1-sulfonamide

InChI

InChI=1S/C8H17NO3S/c1-2-7-13(10,11)9-8-3-5-12-6-4-8/h8-9H,2-7H2,1H3

InChI Key

GCOLCYGSJUBEME-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1CCOCC1

Origin of Product

United States

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